molecular formula C22H20F2N4O2 B2713308 (2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946248-88-0

(2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2713308
CAS No.: 946248-88-0
M. Wt: 410.425
InChI Key: AVRKKWBJTYCDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a piperazine ring substituted with a phenoxypyrimidine moiety and a difluorophenyl group

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O2/c1-15-25-19(14-20(26-15)30-16-6-3-2-4-7-16)27-10-12-28(13-11-27)22(29)21-17(23)8-5-9-18(21)24/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRKKWBJTYCDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be functionalized with the phenoxypyrimidine moiety through nucleophilic substitution reactions. The difluorophenyl group is then introduced via a Friedel-Crafts acylation reaction, using appropriate catalysts and reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety profiles. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may act as an agonist or antagonist at certain receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Difluorophenyl)(4-morpholinyl)methanone
  • (2,6-Difluorophenyl)methanol
  • 2,6-Difluorophenyl isocyanate

Uniqueness

Compared to similar compounds, (2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenoxypyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

The compound (2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone , with CAS number 946248-88-0, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20F2N4O2C_{22}H_{20}F_{2}N_{4}O_{2} with a molecular weight of 410.4 g/mol. The structure consists of a difluorophenyl group linked to a piperazine moiety, which is further connected to a pyrimidinyl phenoxy group. This unique structure is believed to contribute to its biological activity.

PropertyValue
CAS Number946248-88-0
Molecular FormulaC22H20F2N4O2
Molecular Weight410.4 g/mol

Initial studies suggest that the compound may exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which plays a crucial role in melanin biosynthesis. The inhibition of this enzyme can have therapeutic implications in conditions like hyperpigmentation and melanoma .
  • Antioxidant Properties : Compounds with similar structures have been reported to possess antioxidant activities, which can protect cells from oxidative stress and damage .
  • Receptor Modulation : The piperazine moiety is known for its ability to interact with various receptors in the central nervous system, potentially influencing neurotransmitter pathways .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • Tyrosinase Inhibition : In studies assessing tyrosinase inhibition, derivatives similar to this compound demonstrated significant inhibitory effects, with IC50 values indicating effective concentration ranges for therapeutic use .
  • Cell Viability Assays : MTT assays have shown that the compound exhibits low cytotoxicity up to concentrations of 25 μM, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.